molecular formula C28H23FN2O6 B2869412 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide CAS No. 866345-18-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide

Cat. No. B2869412
CAS RN: 866345-18-8
M. Wt: 502.498
InChI Key: VBXLAJOOUFAQCM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H23FN2O6 and its molecular weight is 502.498. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, with certain compounds showing broad-spectrum antitumor activity and being more potent than the positive control 5-FU. Molecular docking studies were performed for a deeper understanding of their mechanism, indicating inhibition of growth in various cancer cell lines through inhibition of specific kinases (Al-Suwaidan et al., 2016).

Antibacterial Agents

Research on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives highlighted their synthesis and characterized them as potent antibacterial agents. These compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs (Bhoi et al., 2015).

Enzyme Inhibition

A study focusing on the synthesis of novel sulfonamides containing benzodioxane and acetamide moieties investigated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. Most compounds showed significant inhibitory activity, with in silico molecular docking results aligning with in vitro data, suggesting these compounds as promising candidates for further development (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O6/c1-2-35-20-7-3-17(4-8-20)27(33)22-15-31(23-9-5-18(29)13-21(23)28(22)34)16-26(32)30-19-6-10-24-25(14-19)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXLAJOOUFAQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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